molecular formula C13H18ClN3O B2989165 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1820639-20-0

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2989165
CAS No.: 1820639-20-0
M. Wt: 267.76
InChI Key: TZLAILWZHIRMMT-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxybenzyl group at position 1 and dimethyl groups at positions 3 and 5 of the pyrazole ring, along with an amine group at position 4. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate under reflux conditions to yield 3,5-dimethylpyrazole.

    Introduction of the Methoxybenzyl Group: The next step involves the alkylation of the pyrazole ring at the nitrogen atom with 3-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Formation of the Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any oxidized forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving pyrazole derivatives.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group and the pyrazole ring are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxybenzyl)-3,5-dimethylpyrazole: Lacks the amine group at position 4.

    1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride: Lacks the methoxy group on the benzyl ring.

    3,5-Dimethyl-1H-pyrazol-4-amine hydrochloride: Lacks the methoxybenzyl group.

Uniqueness

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is unique due to the presence of both the methoxybenzyl group and the amine group on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-9-13(14)10(2)16(15-9)8-11-5-4-6-12(7-11)17-3;/h4-7H,8,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLAILWZHIRMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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